molecular formula C17H17F2NO2S B2663515 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine CAS No. 1396749-81-7

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine

Cat. No.: B2663515
CAS No.: 1396749-81-7
M. Wt: 337.38
InChI Key: XCJMYVFUQJFDSM-UHFFFAOYSA-N
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Description

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a difluorobenzyl moiety

Scientific Research Applications

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Pyrrolidine derivatives are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Difluorobenzyl Sulfonyl Group: This is usually done via a sulfonylation reaction using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-((3,5-Difluorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
  • 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Uniqueness: 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific structural features, such as the combination of the pyrrolidine ring with the difluorobenzyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methylsulfonyl]-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-16-8-13(9-17(19)10-16)12-23(21,22)20-7-6-15(11-20)14-4-2-1-3-5-14/h1-5,8-10,15H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJMYVFUQJFDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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